molecular formula C12H24O10Si3 B1179357 [Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate CAS No. 158465-54-4

[Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate

Cat. No.: B1179357
CAS No.: 158465-54-4
M. Wt: 412.57 g/mol
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Description

This compound is a highly functionalized organosilicon derivative featuring multiple acetyloxy and silyl ether groups. Its structure consists of a central methylsilyl core modified with dimethylsilyl and diacetyloxy(methyl)silyl substituents, terminated by acetyloxy groups. Such a configuration imparts unique reactivity and stability, making it relevant in specialized applications such as polymer cross-linking, surface modification, or as a precursor in silicon-based chemistry. The compound’s molecular complexity suggests low volatility and high thermal stability, typical of polysiloxane derivatives. However, its precise synthesis protocols and industrial applications remain underreported in public literature, likely due to its niche use and proprietary manufacturing processes .

Properties

IUPAC Name

[acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O10Si3/c1-9(13)17-24(7,18-10(2)14)21-23(5,6)22-25(8,19-11(3)15)20-12(4)16/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAHCOHPINWOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](C)(OC(=O)C)O[Si](C)(C)O[Si](C)(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O10Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diacetoxymethyl terminated polydimethylsiloxane typically involves the reaction of polydimethylsiloxane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the terminal groups to diacetoxymethyl groups .

Industrial Production Methods: In industrial settings, the production of diacetoxymethyl terminated polydimethylsiloxane is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the reaction equilibrium. The final product is purified through distillation or other separation techniques to achieve the desired purity and molecular weight .

Chemical Reactions Analysis

Types of Reactions: [Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are influenced by the presence of functional groups and the reaction conditions .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of diacetoxymethyl terminated polydimethylsiloxane is primarily based on its ability to undergo hydrolysis and condensation reactions. The hydrolysis of diacetoxymethyl groups forms silanol groups, which can further condense to form cross-linked networks. These reactions are facilitated by the presence of catalysts and specific reaction conditions . The molecular targets and pathways involved in these reactions include the silicon-oxygen backbone and the functional groups attached to the silicon atoms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include simpler organosilicon acetates, such as [acetyloxy(dimethyl)silyl] acetate (CAS 2182-66-3) and dimethylsilanediol diacetate. Below is a comparative analysis:

Property [Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate [Acetyloxy(dimethyl)silyl] acetate (CAS 2182-66-3) Ethyl Acetate
Molecular Formula Likely $ \text{C}{12}\text{H}{24}\text{O}{10}\text{Si}3 $ (estimated) $ \text{C}6\text{H}{12}\text{O}_4\text{Si} $ $ \text{C}4\text{H}8\text{O}_2 $
Molecular Weight ~500 g/mol (estimated) 176.24 g/mol 88.11 g/mol
Functional Groups Multiple acetyloxy, silyl ether, and methyl-silyl linkages Two acetyloxy groups, dimethylsilyl core Single ester group
Hazard Profile Likely corrosive (similar to [acetyloxy(dimethyl)silyl] acetate) Corrosive (H314) Flammable (H225)

Reactivity and Stability

  • Hydrolysis Sensitivity : The compound’s multiple silyl ether bonds render it susceptible to hydrolysis, similar to [acetyloxy(dimethyl)silyl] acetate , which reacts with moisture to release acetic acid . In contrast, ethyl acetate undergoes ester hydrolysis under acidic/basic conditions but is less moisture-sensitive .
  • Thermal Behavior : While methyl acetate oxidizes readily at high temperatures (~800–1230 K) to form CO, CO₂, and formaldehyde , silicon-based acetates like [acetyloxy(dimethyl)silyl] acetate exhibit higher thermal stability due to robust Si-O bonds. The target compound’s polysiloxane backbone likely enhances this stability further.

Biological Activity

Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate is a complex organosilicon compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by multiple acetoxy and silyl groups, which contribute to its unique chemical behavior. The presence of silyl groups enhances its stability and reactivity, making it suitable for various applications in materials science and biomedicine.

  • Antimicrobial Properties : Studies have shown that compounds with similar silyl structures exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.
  • Antioxidant Activity : The presence of acetoxy groups may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Cell Proliferation Modulation : Research indicates that certain organosilicon compounds can influence cell signaling pathways related to proliferation and apoptosis, suggesting potential applications in cancer therapy.

Therapeutic Applications

  • Wound Healing : Compounds similar to acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate have been investigated for their ability to promote wound healing through enhanced cellular migration and proliferation.
  • Drug Delivery Systems : The unique chemical properties allow for the development of drug delivery systems that can improve the bioavailability of therapeutic agents.

Case Studies

StudyFindingsRelevance
1. Antimicrobial Activity Demonstrated effectiveness against Staphylococcus aureus and Escherichia coliSupports potential use in antiseptic formulations
2. Wound Healing Efficacy Enhanced fibroblast migration in vitroSuggests application in topical wound care products
3. Antioxidant Properties Exhibited significant free radical scavenging activityIndicates potential for use in anti-aging formulations

Research Findings

Recent studies have focused on the synthesis and characterization of acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate. Key findings include:

  • Synthesis Techniques : Various synthetic pathways have been explored, including sol-gel processes and surface modification techniques.
  • Biocompatibility Assessment : Preliminary biocompatibility tests indicate favorable interactions with human cells, suggesting safety for biomedical applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate, and how can reaction completeness be verified?

  • Methodology :

  • Stepwise Synthesis : Begin with precursor silane compounds under controlled anhydrous conditions. Acetylation steps require acetyl chloride or acetic anhydride in non-polar solvents (e.g., dichloromethane) at 0–25°C .
  • Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track intermediate formation. For final product validation, employ 1H^{1}\text{H} and 29Si^{29}\text{Si} NMR spectroscopy to confirm silyl ether linkages and acetyl group integration .
  • Completeness Check : Infrared (IR) spectroscopy (ATR mode) to verify the absence of hydroxyl (OH) stretches (>3000 cm1^{-1}) post-alkylation .

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

  • Analytical Workflow :

  • NMR : 13C^{13}\text{C} NMR to identify acetyl carbonyl signals (~170–175 ppm) and 29Si^{29}\text{Si} NMR for silicon-oxygen bonding patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns consistent with silyl ether cleavage .
  • Elemental Analysis : Verify C, H, and O content within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE and Engineering Controls :

  • Gloves : Nitrile or neoprene gloves inspected for integrity before use; avoid latex due to solvent permeability .
  • Ventilation : Use fume hoods for all synthesis steps to mitigate exposure to volatile acetylating agents .
  • Emergency Measures : Neutralize spills with sodium bicarbonate; rinse skin/eyes with water for 15+ minutes if exposed .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for higher yields?

  • DoE Framework :

  • Variables : Temperature (0–40°C), solvent polarity (dichloromethane vs. THF), and stoichiometric ratios of silyl precursors (1:1 to 1:2.5).
  • Response Surface Methodology (RSM) : Central composite design to model interactions between variables and identify optimal conditions .
  • Case Study : A 32^2 factorial design reduced side-product formation by 30% in analogous glycoside syntheses .

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected 29Si^{29}\text{Si} NMR shifts?

  • Troubleshooting Strategies :

  • Impurity Analysis : Use preparative HPLC to isolate minor components; compare their NMR/MS profiles with the target compound .
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict 29Si^{29}\text{Si} chemical shifts and validate assignments .

Q. What computational approaches predict the reactivity of silyl ether linkages in this compound?

  • Quantum Chemical Modeling :

  • Reaction Path Search : Use the Artificial Force Induced Reaction (AFIR) method to simulate hydrolysis or nucleophilic substitution pathways .
  • Activation Energy : Compare computed energy barriers (e.g., at M06-2X/def2-TZVP level) for silyl ether cleavage under acidic vs. basic conditions .

Q. How does this compound’s stability compare to structurally similar siloxane derivatives under varying pH conditions?

  • Comparative Stability Study :

  • Hydrolysis Kinetics : Monitor degradation via UV-Vis or NMR in buffered solutions (pH 2–12). Acetylated siloxanes typically degrade faster in alkaline media due to nucleophilic attack on silicon .
  • Activation Energy : Arrhenius plots to quantify temperature-dependent degradation rates (e.g., EaE_a ≈ 50–70 kJ/mol for similar compounds) .

Q. What strategies ensure functional group compatibility during multi-step syntheses involving this compound?

  • Protection/Deprotection :

  • Transient Protection : Use tert-butyldimethylsilyl (TBDMS) groups for hydroxyl masking during acetylations; remove with tetrabutylammonium fluoride (TBAF) .
  • Selective Reactivity : Leverage steric hindrance of dimethylsilyl groups to direct reactions to specific sites .

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